(4-Bromo-5-methylthiophen-2-yl)boronic acid

Overview

Description

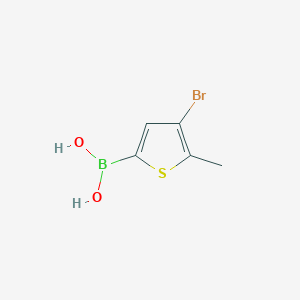

(4-Bromo-5-methylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H6BBrO2S. It is a boronic acid derivative featuring a bromine atom and a methyl group attached to a thiophene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methylthiophen-2-yl)boronic acid typically involves the bromination of 2-methyl-5-thiopheneboronic acid. The reaction proceeds as follows:

Starting Material: 2-methyl-5-thiopheneboronic acid.

Reagent: Bromine (Br2).

Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Scientific Research Applications

(4-Bromo-5-methylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of biologically active compounds and molecular probes.

Mechanism of Action

The mechanism of action of (4-Bromo-5-methylthiophen-2-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

(5-Bromo-4-methylthiophen-2-yl)boronic acid: Similar structure but with the bromine and methyl groups in different positions.

(5-Methylthiophen-2-yl)boronic acid: Lacks the bromine atom, making it less reactive in certain coupling reactions.

(4-Methylthiophen-2-yl)boronic acid: Similar structure but without the bromine atom.

Uniqueness

(4-Bromo-5-methylthiophen-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity in various organic transformations, particularly in Suzuki-Miyaura coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

(4-Bromo-5-methylthiophen-2-yl)boronic acid is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and have emerged as important tools in drug design, particularly for their role as inhibitors of β-lactamases (BLs), which are enzymes that confer antibiotic resistance.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. The boronic acid group acts as a transition-state analogue inhibitor, forming a stable tetrahedral intermediate with the active site serine residue of the enzyme. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains.

Key Interactions

- Covalent Binding : The boron atom forms a covalent bond with the serine residue in the active site of BLs.

- Hydrogen Bonding : Additional hydrogen bonding interactions stabilize the complex, enhancing inhibitory potency.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria, particularly those producing AmpC β-lactamase. In vitro studies have shown that this compound can significantly potentiate the activity of third-generation cephalosporins against resistant strains.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 5.9 | AmpC β-lactamase |

| Other boronic acids | Varies | Various BLs |

Case Studies

- Inhibition Studies : A study highlighted that this compound demonstrated strong inhibition against AmpC-producing bacteria, with IC50 values comparable to established β-lactamase inhibitors. The compound was effective even in strains with common resistance mechanisms such as porin mutations .

- Combination Therapy : In combination with cephalosporins, this compound enhanced the overall antibacterial efficacy, suggesting its potential role in combination therapy for treating resistant infections .

- Structural Insights : Structural studies using X-ray crystallography have provided insights into the binding interactions between this compound and β-lactamases, revealing critical non-covalent interactions that contribute to its inhibitory potency .

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex pharmacological agents targeting various diseases, particularly those associated with antibiotic resistance. Its unique structural features allow it to be modified for enhanced selectivity and potency against specific molecular targets.

Properties

IUPAC Name |

(4-bromo-5-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCCYVWSTHTZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479526 | |

| Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154566-69-5 | |

| Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.